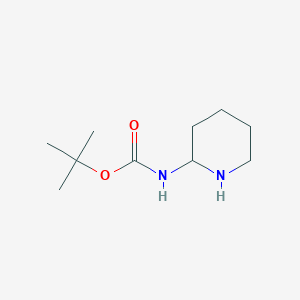
1-N-(3'-Indole)ethyl-4-Boc-aminopiperidine
Overview
Description
1-N-(3’-Indole)ethyl-4-Boc-aminopiperidine is an organic compound with the molecular formula C20H29N3O2 and a molecular weight of 343.47 g/mol It is a derivative of piperidine, featuring an indole group and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
The synthesis of 1-N-(3’-Indole)ethyl-4-Boc-aminopiperidine typically involves a multi-step process. One common method includes the reaction of N-(3’-indole)ethyl-4-aminopiperidine with tert-butyl chloroformate in the presence of a base to introduce the Boc protecting group . The reaction conditions often involve the use of organic solvents such as dichloromethane and a base like triethylamine. The Boc group can be removed under acidic or basic conditions to yield the desired product .
Chemical Reactions Analysis
1-N-(3’-Indole)ethyl-4-Boc-aminopiperidine undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Scientific Research Applications
1-N-(3’-Indole)ethyl-4-Boc-aminopiperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-N-(3’-Indole)ethyl-4-Boc-aminopiperidine involves its interaction with specific molecular targets. The indole group is known to interact with various receptors and enzymes, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for certain targets. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
1-N-(3’-Indole)ethyl-4-Boc-aminopiperidine can be compared with other similar compounds, such as:
1-N-(3’-Indole)ethyl-4-aminopiperidine: Lacks the Boc protecting group, making it more reactive in certain conditions.
1-N-(3’-Indole)ethyl-4-acetylaminopiperidine: Features an acetyl protecting group instead of Boc, which can influence its reactivity and stability.
1-N-(3’-Indole)ethyl-4-methylaminopiperidine: Contains a methyl group instead of Boc, affecting its solubility and biological activity.
These comparisons highlight the unique properties of 1-N-(3’-Indole)ethyl-4-Boc-aminopiperidine, particularly its stability and reactivity due to the presence of the Boc protecting group.
Properties
IUPAC Name |
tert-butyl N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-20(2,3)25-19(24)22-16-9-12-23(13-10-16)11-8-15-14-21-18-7-5-4-6-17(15)18/h4-7,14,16,21H,8-13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWPPKOSTVGLQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654101 | |
| Record name | tert-Butyl {1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-25-0 | |
| Record name | tert-Butyl {1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-](/img/structure/B3293974.png)
![N-[(3-bromophenyl)methyl]methanesulfonamide](/img/structure/B3293978.png)


![(4'-Chloro-3'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B3293993.png)



![2,5-dimethoxy-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B3294018.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-nitrobenzamide](/img/structure/B3294036.png)

![3-n-Boc-amino-1-[2-amino-1-(4-fluoro-phenyl)-ethyl]-pyrrolidine](/img/structure/B3294072.png)

